molecular formula C7H3NO3 B057819 Furo[3,4-c]pyridine-1,3-dione CAS No. 4664-08-8

Furo[3,4-c]pyridine-1,3-dione

Cat. No.: B057819
CAS No.: 4664-08-8
M. Wt: 149.1 g/mol
InChI Key: KFKMGUPDWTWQFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Pyridinedicarboxylic anhydride can be synthesized through the dehydration of 3,4-pyridinedicarboxylic acid. The reaction typically involves heating the acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide (P2O5) to remove water and form the anhydride .

Industrial Production Methods: In industrial settings, the production of 3,4-pyridinedicarboxylic anhydride often involves the use of continuous flow reactors to ensure efficient heat transfer and reaction control. The process may also include purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Pyridinedicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4-pyridinedicarboxylic anhydride involves its reactivity with nucleophiles such as amines and alcohols. The compound undergoes nucleophilic attack, leading to the formation of amides or esters. This reactivity is attributed to the electron-deficient nature of the anhydride carbonyl groups, which makes them susceptible to nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and proteins .

Comparison with Similar Compounds

Uniqueness: 3,4-Pyridinedicarboxylic anhydride is unique due to its specific positioning of the anhydride groups, which imparts distinct reactivity and properties compared to other pyridine derivatives. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

furo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKMGUPDWTWQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963628
Record name Furo[3,4-c]pyridine-1,3-dione
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Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-08-8
Record name 3,4-Pyridinedicarboxylic anhydride
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Record name 3,4-Pyridinedicarboxylic anhydride
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Record name Furo[3,4-c]pyridine-1,3-dione
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Record name 1H,3H-furo[3,4-c]pyridine-1,3-dione
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Record name 3,4-Pyridinedicarboxylic anhydride
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Synthesis routes and methods

Procedure details

Under nitrogen atmosphere a suspension of a 97% pure 3,4-pyridine dicarboxylic acid (152 g, 0.88 mol) in acetic anhydride (450 mL) was heated to reflux and a complete solution was obtained. Once refluxing temperature was reached, solvent was removed by distillation at atmospheric pressure (about 400 mL were collected) over a period of about 1 hour. Vapors temperature was observed to increase from about 132° C. to 140° C. and distillation was stopped when internal temperature reached 150°-155° C. The reaction mixture was cooled to 70° C. and tert-BuOMe (450 mL) was added dropwise under stirring. A dark grey solid precipitated at about 40° C. while temperature was spontaneously let reach 20°-25° C. The suspension was further cooled to 0°-5° C. and stirred for two hours. Under nitrogen blanket the dark grey precipitate was collected by filtration, washed with tert-BuOMe (100 mL) and dried under vacuum (20 torr; 30° C.; 2 h) to yield 3,4-pyridine dicarboxylic acid anhydride (100 g; yield 76%) which was directly used in the next step.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,4-pyridinedicarboxylic anhydride in organic synthesis?

A1: 3,4-Pyridinedicarboxylic anhydride serves as a versatile building block in organic synthesis. Its structure allows for diverse transformations, making it valuable for creating complex molecules. For instance, it acts as a precursor in synthesizing substituted anthraquinones like pixantrone maleate [], a medication. Additionally, it enables the formation of pyridine-annulated pyrrolidine nitroxides through reactions like Grignard methylation []. Its reactivity with organolithium reagents paves the way for synthesizing intricate structures like pyrido[4,3-b]carbazoles [].

Q2: Have researchers been able to isolate and study pyridyne, the reactive intermediate derived from 3,4-pyridinedicarboxylic anhydride?

A2: Yes, researchers have successfully isolated and characterized pyridyne through matrix isolation techniques. Photolysis of 3,4-pyridinedicarboxylic anhydride under specific conditions generates pyridyne, which can then be trapped in an inert matrix at low temperatures. This breakthrough allowed for the first direct observation of pyridyne and enabled the study of its reactivity [].

Q3: What spectroscopic data is available for 3,4-pyridinedicarboxylic anhydride?

A3: 3,4-pyridinedicarboxylic anhydride has been characterized using various spectroscopic techniques, including microwave spectroscopy [, ]. These studies provide insights into its molecular structure and conformation.

Q4: Are there any specific applications of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, a compound derived from 3,4-pyridinedicarboxylic anhydride?

A4: Yes, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride, synthesized from furo[3,4-c]pyridine-1,3-dione, which in turn can be derived from 3,4-pyridinedicarboxylic anhydride, is recognized as a crucial intermediate in medicinal chemistry []. While specific drug candidates remain undisclosed in the provided literature, its role as a building block highlights its potential for pharmaceutical development.

Q5: What challenges are associated with using 3,4-pyridinedicarboxylic anhydride in synthesizing complex molecules, and how are these addressed?

A5: The synthesis of complex molecules using 3,4-pyridinedicarboxylic anhydride can pose challenges related to yield and purity. For example, during the synthesis of pixantrone maleate, side reactions can lead to impurities. To address this, researchers have developed methods employing specific catalysts like an n-hexane solution of sulfuric acid during Friedel-Crafts acylation and protective groups like Cbz or Fmoc during ethylenediamine coupling, resulting in improved yields and reduced impurities [].

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